Cas no 1788676-13-0 (N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide)

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxy-
- N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide
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- Inchi: 1S/C14H18FNO3/c1-14(18,10-4-5-10)8-16-13(17)9-3-6-12(19-2)11(15)7-9/h3,6-7,10,18H,4-5,8H2,1-2H3,(H,16,17)
- InChI Key: SCTIFQGCZYILFD-UHFFFAOYSA-N
- SMILES: C(NCC(C1CC1)(O)C)(=O)C1=CC=C(OC)C(F)=C1
N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6436-2332-1mg |
N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide |
1788676-13-0 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6436-2332-4mg |
N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide |
1788676-13-0 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6436-2332-5mg |
N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide |
1788676-13-0 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6436-2332-10μmol |
N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide |
1788676-13-0 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6436-2332-25mg |
N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide |
1788676-13-0 | 90%+ | 25mg |
$163.5 | 2023-04-25 | |
Life Chemicals | F6436-2332-20μmol |
N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide |
1788676-13-0 | 90%+ | 20μl |
$118.5 | 2023-04-25 | |
Life Chemicals | F6436-2332-10mg |
N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide |
1788676-13-0 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6436-2332-15mg |
N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide |
1788676-13-0 | 90%+ | 15mg |
$133.5 | 2023-04-25 | |
Life Chemicals | F6436-2332-3mg |
N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide |
1788676-13-0 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6436-2332-2μmol |
N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide |
1788676-13-0 | 2μmol |
$85.5 | 2023-09-09 |
N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide Related Literature
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
Additional information on N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide
Introduction to N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide (CAS No. 1788676-13-0)
N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide (CAS No. 1788676-13-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural features, exhibits promising potential in various biological and chemical applications. The presence of both cyclopropyl and hydroxypropyl side chains, combined with the fluoro and methoxy substituents on the benzamide core, contributes to its distinctive chemical properties and biological activities.
The benzamide moiety is a well-known pharmacophore in drug design, often associated with enhanced binding affinity and metabolic stability. In the case of N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide, the incorporation of the cyclopropyl group introduces rigidity to the molecular structure, which can improve interactions with biological targets. This rigidity is complemented by the flexible hydroxypropyl side chain, which allows for conformational adaptability and further optimization of binding interactions.
The fluorine atom at the 3-position of the benzamide ring is another critical feature that influences the compound's properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance lipophilicity, metabolic stability, and receptor binding affinity. The methoxy group at the 4-position further modulates these properties by contributing to electronic effects and hydrophobic interactions. Together, these structural elements make N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide a versatile scaffold for developing novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of benzamide derivatives. Several studies have highlighted their role in modulating inflammatory pathways, enzyme inhibition, and neurotransmitter activity. For instance, research has demonstrated that certain benzamide compounds can interact with cyclooxygenase (COX) enzymes, which are key targets in managing pain and inflammation. The structural features of N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide suggest that it may exhibit similar inhibitory effects on COX enzymes, making it a promising candidate for developing anti-inflammatory drugs.
Beyond its potential anti-inflammatory applications, N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide has also shown promise in other therapeutic areas. Studies have indicated that benzamide derivatives can interact with various biological targets, including serine proteases and transcription factors. The unique combination of substituents in this compound may enable it to bind to these targets with high specificity and affinity. This makes it an attractive candidate for further exploration in drug discovery efforts aimed at treating conditions such as cancer, infectious diseases, and neurodegenerative disorders.
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the introduction of the cyclopropyl group via ring-forming reactions, followed by functionalization at the 3-position with a fluorine atom. The methoxy group is typically introduced later in the synthesis through selective methylation reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.
The analytical characterization of this compound is crucial for understanding its physicochemical properties and ensuring its quality for pharmaceutical applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm its structure and purity. Additionally, computational methods such as molecular modeling have been employed to predict how this compound might interact with biological targets based on its structural features.
In conclusion, N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide (CAS No. 1788676-13-0) is a structurally complex and functionally versatile compound with significant potential in pharmaceutical research. Its unique combination of substituents makes it an attractive scaffold for developing novel therapeutic agents targeting various diseases. Ongoing research efforts continue to explore its pharmacological properties and synthetic pathways, paving the way for future medical applications.
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